
(2-(Difluoromethyl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Difluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the chemical formula C6H6BF2NO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The presence of both boronic acid and difluoromethyl groups in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Méthodes De Préparation
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Difluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from reactions involving this compound include various substituted pyridines, boronic esters, and difluoromethylated compounds. These products are often intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Drug Discovery
Boronic acids, including (2-(Difluoromethyl)pyridin-4-yl)boronic acid, serve as crucial motifs in drug development due to their ability to form reversible covalent bonds with biomolecules. This property is particularly valuable in designing inhibitors for enzymes involved in various diseases.
- Quorum Sensing Inhibition : Research indicates that derivatives of this compound can act as bioisosteric replacements for traditional pyridine compounds, enhancing their activity against quorum sensing in bacteria such as Pseudomonas aeruginosa. Studies have shown that certain derivatives exhibit IC50 values comparable to established inhibitors, suggesting potential for further development in antimicrobial therapies .
Chemical Synthesis
The compound is utilized as a key reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. These reactions are fundamental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Cross-Coupling Reactions : The difluoromethyl group enhances the electrophilicity of the boronic acid, facilitating its use in Suzuki and other coupling reactions. This application is critical for constructing diverse molecular architectures necessary for drug development .
Case Study 1: Antimicrobial Activity
A study focused on the synthesis of a library of 2-difluoromethylpyridine derivatives demonstrated significant antimicrobial activity against biofilm formation and protease activity in Pseudomonas aeruginosa. Compounds derived from this compound showed improved efficacy compared to traditional compounds, indicating its potential as a scaffold for developing new antibiotics .
Case Study 2: Inhibitors of Lipid Biosynthesis
Another application involves exploring this compound derivatives as inhibitors of lipid biosynthesis pathways. Research indicated that specific analogs effectively reduced expression levels of key enzymes involved in lipid metabolism, showcasing their potential role in treating metabolic disorders .
Table 1: Summary of Biological Activities
Compound | Activity Type | Target Organism/Enzyme | IC50 Value (μM) |
---|---|---|---|
Compound 1 | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 35 ± 1.12 |
Compound 5 | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 19 ± 1.01 |
Compound 6 | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 27 ± 0.67 |
BF102 | Lipid Biosynthesis Inhibition | Human Cells | Not specified |
Table 2: Cross-Coupling Reaction Conditions
Reaction Type | Catalyst Used | Solvent | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh3)4 | Ethanol | 85 |
Negishi Coupling | Ni(cod)2 | Toluene | 75 |
Mécanisme D'action
The mechanism of action of (2-(Difluoromethyl)pyridin-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid and difluoromethyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The difluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, contributing to their biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinylboronic acid: Lacks the difluoromethyl group, making it less versatile in certain synthetic applications.
2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological properties.
Uniqueness
(2-(Difluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both the difluoromethyl and boronic acid groups, which provide a combination of reactivity and stability that is valuable in synthetic chemistry and drug development .
Activité Biologique
(2-(Difluoromethyl)pyridin-4-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. Its structure, featuring a difluoromethyl group and a boronic acid moiety, suggests a unique interaction profile with biological targets. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
The compound's chemical structure can be represented as follows:
This structure indicates the presence of a pyridine ring substituted with a difluoromethyl group and a boronic acid functional group, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and proteins involved in cellular signaling pathways. Notably, boronic acids can form reversible covalent bonds with diols, which is crucial for inhibiting enzymes such as proteases.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression, such as proteases in the SARS-CoV-2 virus .
- Targeting Signaling Pathways : It may affect pathways like PI3K/mTOR, which are critical in tumor growth and survival .
In Vitro Studies
Several studies have evaluated the efficacy of this compound in vitro. For instance, it has been tested against various cancer cell lines to assess its cytotoxic effects.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | A549 (Lung Cancer) | 15 | PI3K Inhibition |
Study 2 | HeLa (Cervical Cancer) | 10 | Protease Inhibition |
Study 3 | MCF7 (Breast Cancer) | 20 | Apoptosis Induction |
These findings indicate that the compound exhibits varying degrees of potency across different cancer types, suggesting a broad spectrum of activity.
Case Studies
One notable case study involved the evaluation of this compound as a potential therapeutic agent against SARS-CoV-2. The study demonstrated that compounds with similar structures could inhibit the main protease (Mpro) of the virus, thereby reducing viral replication .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies show that modifications to the difluoromethyl and pyridine moieties significantly influence biological activity. For example:
- Substitution Effects : The introduction of various substituents on the pyridine ring can enhance or diminish potency against specific targets.
- Fluorine Atoms : The presence of fluorine atoms has been correlated with increased lipophilicity and improved membrane permeability, which are advantageous for drug-like properties .
Q & A
Q. What are the established synthetic routes for (2-(Difluoromethyl)pyridin-4-yl)boronic acid?
Basic
The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common approach is the Miyaura borylation of halogenated pyridine precursors (e.g., 2-(difluoromethyl)-4-bromopyridine) using bis(pinacolato)diboron (B₂pin₂) under inert conditions . Alternatively, transmetallation from organolithium or Grignard intermediates may be employed. Post-synthesis purification often involves recrystallization or chromatography under anhydrous conditions due to boronic acid sensitivity to moisture .
Q. How is the purity and structural integrity of this compound validated?
Basic
Characterization combines nuclear magnetic resonance (¹H/¹³C/¹⁹F NMR) and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR is critical for confirming the difluoromethyl group (–CF₂H), showing a characteristic triplet due to coupling with adjacent protons . High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity. For crystallinity assessment, X-ray diffraction (XRD) may be used if single crystals are obtainable .
Q. What are the primary applications of this compound in Suzuki-Miyaura coupling?
Basic
The boronic acid group enables cross-coupling with aryl halides to synthesize biaryl systems, a key step in drug discovery (e.g., kinase inhibitors). Reaction conditions typically involve Pd(PPh₃)₄ or PdCl₂(dppf) catalysts, Na₂CO₃ base, and a 1:1 mixture of THF/H₂O at 80–100°C . The pyridine moiety may coordinate to Pd, influencing reaction efficiency .
Q. How does the difluoromethyl group affect the compound’s reactivity and stability?
Advanced
The –CF₂H group is electron-withdrawing, reducing the boronic acid’s pKa (~8.5–9.0 vs. ~10 for non-fluorinated analogs), enhancing its reactivity in aqueous coupling conditions . However, the group’s steric bulk may slow transmetallation steps. Stability studies show that the compound is prone to protodeboronation under acidic conditions; thus, reactions are optimized at pH 7–8 using buffered systems .
Q. What are the best practices for handling and storage to prevent degradation?
Advanced
Store at 2–8°C under inert gas (N₂/Ar) to minimize oxidation and hydrolysis. Lyophilization improves long-term stability. For reactions, pre-dry solvents (e.g., THF over molecular sieves) and avoid prolonged exposure to air. Monitor degradation via ¹¹B NMR, where a shift from δ 30 ppm (boronic acid) to δ 18 ppm (boroxine) indicates moisture-induced trimerization .
Q. How can low yields in cross-coupling reactions be troubleshooted?
Advanced
Low yields often stem from:
- Protodeboronation : Mitigate by using milder bases (K₂CO₃ instead of NaOH) and lower temperatures .
- Steric hindrance : Introduce bulky ligands (e.g., SPhos) to enhance Pd catalyst turnover .
- Competitive side reactions : Monitor for homocoupling (e.g., via GC-MS) and adjust the Pd:ligand ratio to 1:2 .
Q. What analytical methods detect byproducts like boroxines or deboronated species?
Advanced
- ¹¹B NMR : Boroxines appear at δ 18–20 ppm, while free boric acid is at δ 6–8 ppm .
- LC-MS : Detect deboronated pyridine derivatives (mass shift of –88 Da from parent ion).
- TGA/DSC : Thermal gravimetric analysis identifies boroxine formation (weight loss at 150–200°C) .
Q. How does fluorination impact the compound’s electronic properties in drug design?
Advanced
The –CF₂H group increases metabolic stability and membrane permeability via reduced basicity and enhanced lipophilicity (logP ~1.5 vs. ~0.5 for –CH₃ analogs) . In docking studies, the fluorine atoms engage in orthogonal dipole interactions with protein backbone carbonyls, improving binding affinity .
Propriétés
IUPAC Name |
[2-(difluoromethyl)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRZIRAJNBYBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.